7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Description
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound featuring a benzoxazole core fused with a dihydro-oxazole ring. Key structural attributes include:
- Methoxy group at position 7, which enhances lipophilicity and may influence metabolic stability.
- Oxo group at position 2, stabilizing the dihydro-oxazole ring through conjugation.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-methoxy-2-oxo-3H-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C9H6N2O3/c1-13-7-3-5(4-10)2-6-8(7)14-9(12)11-6/h2-3H,1H3,(H,11,12) |
InChI Key |
ZYMWJQINBFEONM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=O)N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4-methoxybenzoic acid with cyanogen bromide in the presence of a base can yield the desired compound. The reaction typically requires controlled temperature and pH conditions to ensure the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy and cyanide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized benzoxazole compounds.
Scientific Research Applications
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the methoxy and cyanide groups can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and biological activities of 7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile and its analogs:
Key Observations
Electronic and Steric Effects
- Benzoxazole vs.
- Nitrile Group : Present in both the target compound and 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile , this group may participate in dipole-dipole interactions or act as a hydrogen bond acceptor, critical for target engagement in drug design.
Metabolic Considerations
- Methoxy groups in the target compound and analogs (e.g., ) may reduce oxidative metabolism, enhancing plasma half-life.
Biological Activity
7-Methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, a compound within the benzoxazole family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H9N2O3
- CAS Number: 1221792-78-4
- Molar Mass: 223.19 g/mol
- Melting Point: 211 - 212 °C
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 22 |
| Candida albicans | 21 |
| Mycobacterium tuberculosis | 20 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The cytotoxic effects of this compound have been evaluated in several cancer cell lines, demonstrating moderate to significant activity. Notably:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 6.42 |
| A549 (Lung Cancer) | 8.46 |
| HT-29 (Colon Cancer) | Notable Activity |
The compound's mechanism appears to involve the inhibition of DNA topoisomerase and COX-2 mediated pathways, which are crucial in cancer proliferation and inflammation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Topoisomerase Inhibition: The compound interferes with DNA replication processes, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects: By inhibiting COX enzymes, it reduces inflammatory responses linked to chronic diseases.
- Antimicrobial Mechanisms: It disrupts microbial cell wall synthesis and function, contributing to its antibacterial properties.
Case Studies
Study on Anticancer Activity:
A study conducted on multiple benzoxazole derivatives highlighted the promising anticancer effects of the compound against MCF-7 and A549 cell lines. The results indicated that modifications at the N-position significantly enhanced antiproliferative activity compared to unmodified counterparts .
Evaluation of Antimicrobial Efficacy:
Another study assessed the antimicrobial efficacy against clinical isolates of bacteria and fungi. Results showed that derivatives with a methoxy group exhibited superior activity compared to those without such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
